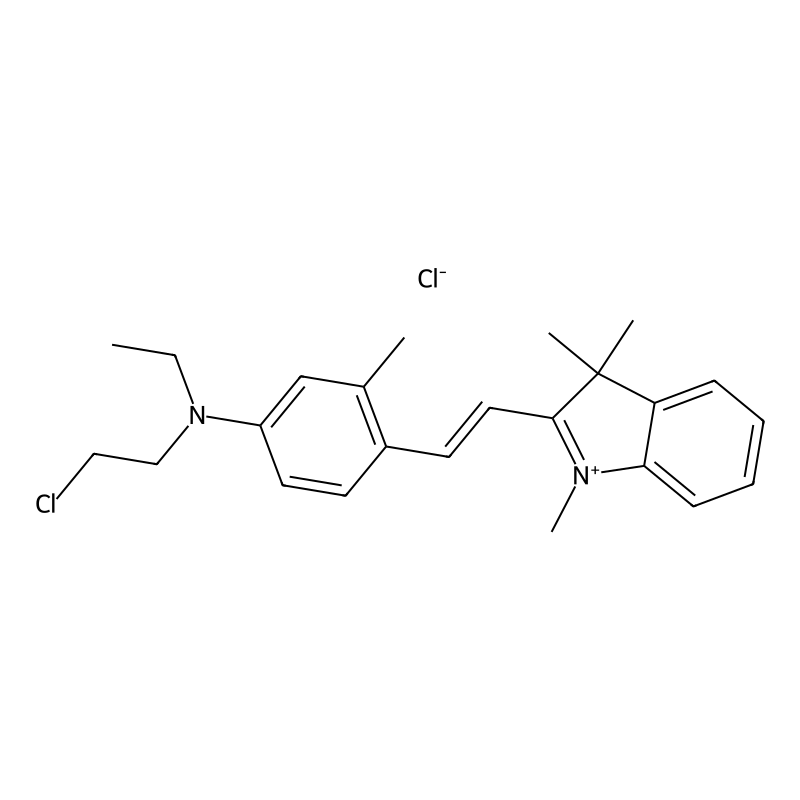Astrazon Red 6B

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Cellular Staining:
Due to its positive charge, Astrazon Red 6B can interact with negatively charged cellular components like nucleic acids and certain organelles. This characteristic allows it to be used as a fluorescent stain in some research applications. However, its staining properties are not well-characterized and offer limited specificity compared to more established dyes. [Source: TCI America, Astrazon Red 6B, ]
Photosensitization:
Astrazon Red 6B has been investigated for its potential use as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment modality that utilizes light and a photosensitizer to generate reactive oxygen species (ROS) that damage targeted cells. While Astrazon Red 6B demonstrates some photosensitizing activity, its efficacy and selectivity are not well-established, and further research is needed to determine its suitability for therapeutic applications. [Source: National Library of Medicine, PubChem, CID 6538422, ]
Astrazon Red 6B, with the chemical formula C24H30Cl2N2 and a molecular weight of approximately 417.4 g/mol, is a cationic dye belonging to the family of azo dyes. Its IUPAC name is N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; chloride, and it is identified by the CAS number 6441-82-3. The compound is characterized by its vibrant red color and is utilized in various applications, particularly in textiles and as a biological stain .
- Decomposition: At elevated temperatures, Astrazon Red 6B may decompose into smaller molecules, which may include aromatic amines.
- Adsorption: The dye exhibits optimal adsorption properties at a pH of around 6, where it can effectively bind to adsorbents in aqueous solutions .
The stability of Astrazon Red 6B under normal conditions suggests minimal hazardous reactions when stored properly .
Astrazon Red 6B has been studied for its biological effects, particularly regarding its potential toxicity. Some studies indicate that it may cause irritation or allergic reactions in sensitive individuals. Additionally, its removal from wastewater has been explored due to its environmental impact, highlighting the necessity for effective treatment methods to mitigate its presence in aquatic systems .
The synthesis of Astrazon Red 6B typically involves the following steps:
- Formation of the Azo Compound: The initial step generally includes the coupling of an aniline derivative with a diazonium salt to form the azo linkage.
- Chlorination: The introduction of chlorine atoms is achieved through chlorination reactions involving chlorinating agents.
- Purification: The final product is purified through crystallization or other separation techniques to achieve the desired purity level.
These methods ensure that the synthesized dye retains its desired color properties and stability for various applications .
Astrazon Red 6B is widely used in several fields:
- Textile Industry: It is primarily employed as a dye for fabrics due to its vibrant color and good fastness properties.
- Biological Staining: The dye is utilized in histology and microbiology for staining tissues and cells.
- Environmental Studies: Research involving the removal of this dye from wastewater highlights its significance in environmental science .
Studies on Astrazon Red 6B have focused on its interactions with various materials:
- Adsorbents: Research indicates that waste materials like tea can effectively adsorb Astrazon Red 6B from aqueous solutions, showcasing potential methods for wastewater treatment .
- Biological Systems: Investigations into its toxicity reveal possible interactions with biological tissues, necessitating caution in handling and application.
These studies underline the importance of understanding both the chemical behavior and biological implications of using Astrazon Red 6B.
Astrazon Red 6B shares similarities with several other compounds within the azo dye category. Below are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Basic Violet 7 | C24H30ClN2 | Known for high solubility in water |
| Congo Red | C32H22N6Na2O6S2 | Exhibits distinct color changes based on pH |
| Methyl Orange | C14H14N3NaO3S | Commonly used as a pH indicator |
Uniqueness of Astrazon Red 6B
Astrazon Red 6B is unique due to its specific structural features, including two chlorine atoms and a trimethylindolium group, which contribute to its distinctive color properties and stability compared to other dyes. Its particular adsorption characteristics also set it apart in environmental applications .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 40 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 12 of 52 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H410 (75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard








